molecular formula C13H8Cl2N2O3 B5733195 N-(2,4-dichlorophenyl)-4-nitrobenzamide CAS No. 10282-60-7

N-(2,4-dichlorophenyl)-4-nitrobenzamide

Cat. No.: B5733195
CAS No.: 10282-60-7
M. Wt: 311.12 g/mol
InChI Key: PTDQYTKRROYGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dichlorophenyl)-4-nitrobenzamide (CAS 10282-60-7) is a high-purity benzanilide compound supplied for laboratory research use. With a molecular formula of C13H8Cl2N2O3 and a molecular weight of 311.12 g/mol, this chemical serves as a valuable building block in medicinal chemistry and drug discovery . The benzanilide core is recognized as a privileged structural motif in pharmaceutical development, meaning it is a versatile scaffold capable of binding to diverse biological targets and exhibiting a wide range of potential biological activities . Researchers utilize this and related benzanilide compounds as key intermediates in the synthesis of more complex heterocyclic structures, such as quinazoline-2,4-diones and benzodiazepine-2,5-diones, which are classes of molecules known for their bioactive properties . Furthermore, substituted benzanilides have been incorporated into the design of ligands for various receptors and have shown efficacy as inhibitors for enzymes like tyrosine kinases . This product is intended for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or animal use. All information provided is for scientific reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-3-6-12(11(15)7-9)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDQYTKRROYGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277772
Record name N-(2,4-Dichlorophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10282-60-7
Record name N-(2,4-Dichlorophenyl)-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10282-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dichlorophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Chemical Derivatization of N 2,4 Dichlorophenyl 4 Nitrobenzamide

Established Synthetic Pathways for N-(2,4-dichlorophenyl)-4-nitrobenzamide Elucidation

The primary route for the synthesis of this compound involves the formation of an amide bond between a substituted aniline (B41778) and a benzoyl derivative. This can be achieved through various amidation reactions, with the selection of the method often depending on the desired yield, purity, and scalability of the process.

Amidation Reactions Employed in this compound Synthesis

The most common and direct method for the synthesis of this compound is the acylation of 2,4-dichloroaniline (B164938) with 4-nitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction rate and yield.

A general representation of this amidation reaction is as follows:

2,4-dichloroaniline + 4-nitrobenzoyl chloride → this compound + HCl

Alternative methods for amide bond formation could also be employed, such as coupling reactions using carboxylic acids and amines in the presence of a coupling agent. However, the reaction between an acyl chloride and an amine is often preferred for its simplicity and efficiency.

The Schotten-Baumann reaction conditions, which involve performing the acylation in a two-phase system of water and an organic solvent with a base, provide a facile and rapid method for synthesizing amide bonds. mdpi.com While not specifically documented for this compound, this method is widely applicable to the synthesis of similar amides. mdpi.com

Precursor Synthesis, Purification, and Characterization Strategies

The successful synthesis of the target compound relies on the availability and purity of its precursors: 2,4-dichloroaniline and 4-nitrobenzoyl chloride.

2,4-dichloroaniline: This precursor is commercially available. It can be synthesized via the reduction of 2,4-dichloronitrobenzene.

4-nitrobenzoyl chloride: This key intermediate is typically prepared from 4-nitrobenzoic acid. The reaction involves the treatment of 4-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with thionyl chloride. nih.gov

The synthesis of 4-nitrobenzoic acid itself can be achieved through the oxidation of 4-nitrotoluene.

Purification of the precursors is crucial to ensure a high yield and purity of the final product. Common purification techniques include recrystallization and chromatography. Characterization of the precursors and the final product is typically performed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

Methodological Advancements and Optimization Techniques in this compound Synthesis

Advancements in the synthesis of related benzamides often focus on improving reaction conditions to enhance yield, reduce reaction times, and simplify purification procedures. For instance, the use of solid acid catalysts has been explored for the synthesis of N-(2,4-dinitrophenyl)-4-nitrobenzamide, offering advantages such as easier separation and potential for catalyst recycling. patsnap.com Such methodologies could potentially be adapted for the synthesis of this compound.

Optimization of the synthesis of this compound would involve a systematic study of various parameters as outlined in the table below:

ParameterVariables to be OptimizedDesired Outcome
Solvent Aprotic solvents (e.g., Dichloromethane (B109758), Tetrahydrofuran, Toluene) vs. Protic solventsMaximizing solubility of reactants, facilitating product isolation
Base Organic bases (e.g., Triethylamine, Pyridine) vs. Inorganic bases (e.g., Sodium carbonate)Efficiently neutralizing HCl, minimizing side reactions
Temperature Room temperature vs. RefluxIncreasing reaction rate without promoting decomposition
Reaction Time Monitored by Thin Layer Chromatography (TLC)Ensuring complete conversion of starting materials

Strategies for Structural Modification and Analog Generation for this compound

The generation of analogs of this compound is a key strategy in drug discovery and materials science to explore the structure-activity relationship (SAR) and to fine-tune the physicochemical properties of the molecule.

Rational Design and Introduction of Substituents on Aromatic Rings (e.g., Phenyl and Dichlorophenyl moieties)

The introduction of various substituents on the two aromatic rings of this compound can significantly impact its biological activity and physical properties. The rational design of these analogs is guided by an understanding of the electronic and steric effects of the substituents.

Modification of the Dichlorophenyl Ring: The chlorine atoms on the dichlorophenyl ring can be replaced with other functional groups, or additional substituents can be introduced. For example, replacing one or both chlorine atoms with fluorine or bromine could modulate the lipophilicity and electronic nature of the ring. The introduction of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) at other positions of the ring can further alter the molecule's properties. researchgate.net

A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated that the introduction of substituents such as methyl and nitro groups on the N-phenyl ring significantly influenced their antidiabetic activity. nih.govresearchgate.net This highlights the potential of similar modifications on the dichlorophenyl ring of the target compound.

Position of SubstitutionExample SubstituentPotential Impact
Dichlorophenyl Ring (ortho, meta, para to amide)-F, -Br, -CH₃, -OCH₃, -CF₃Modulate lipophilicity, electronic properties, and steric hindrance
Nitrophenyl Ring (ortho to nitro group)-OCH₃, -ClAlter electronic effects and potential for intramolecular interactions

Derivatization at the Amide Linkage and Nitro Group Modification

The amide linkage and the nitro group are key functional groups that can be targeted for derivatization to create a diverse range of analogs.

Amide Linkage Modification: While the amide bond itself is generally stable, its hydrogen atom can be replaced with an alkyl or aryl group. For example, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide involves the introduction of a 2-methylbenzoyl group on the amide nitrogen. researchgate.net This modification can alter the conformation and hydrogen bonding capabilities of the molecule.

Nitro Group Modification: The nitro group is a versatile functional group that can be transformed into various other functionalities. The most common modification is its reduction to an amino group (-NH₂). This transformation drastically changes the electronic properties of the ring from electron-withdrawing to electron-donating and introduces a new site for further derivatization. The resulting amino group can be acylated, alkylated, or used to form Schiff bases or diazonium salts, opening up a vast chemical space for analog synthesis. The reduction of nitro groups can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation. nih.gov

Functional GroupDerivatization StrategyResulting Functional Group
Amide Linkage (-CONH-)N-alkylation or N-acylation-CONR- or -CON(COR)-
Nitro Group (-NO₂)Reduction-NH₂
Nitro Group (-NO₂)Partial Reduction-NHOH (hydroxylamine) or -N=N- (azo)

The strategic combination of these synthetic and derivatization methodologies allows for the systematic exploration of the chemical space around this compound, facilitating the development of new compounds with tailored properties for specific applications.

Incorporation of Heterocyclic Systems into this compound Analogs

The strategic incorporation of heterocyclic moieties into the core structure of this compound is a key area of chemical exploration, aiming to modulate the compound's physicochemical properties and biological activity. While direct literature on the synthesis of heterocyclic analogs of this specific benzamide (B126) is limited, the synthesis of related benzamides, including those with heterocyclic components, provides established methodologies for such chemical transformations. These methods primarily involve the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with a suitable heterocyclic amine. nih.gov

A general and effective method for forging the amide bond is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride. mdpi.com In the context of creating heterocyclic analogs of this compound, this would typically involve the synthesis of 4-nitrobenzoyl chloride and its subsequent reaction with a variety of amino-substituted heterocyclic compounds. The reaction is often carried out in an inert solvent like dichloromethane in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.com

For instance, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been successfully achieved by refluxing 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride with various aromatic, aliphatic, and heterocyclic amines in dimethylformamide (DMF). nih.gov This approach demonstrates the feasibility of incorporating heterocyclic systems onto a complex benzamide scaffold.

Another relevant synthetic strategy involves the preparation of thiazole-based Schiff bases. amazonaws.com While this does not directly form a benzamide bond with the heterocycle, it showcases the chemical tractability of incorporating complex aromatic systems. For example, new derivatives of (1-(4-(2,4-dichlorophenyl)-2-((4-nitrobenzylidene)amino)thiazol-5-yl)ethan-1-one have been synthesized, indicating that the 2,4-dichlorophenyl and 4-nitrophenyl motifs can be part of larger, heterocycle-containing molecules. amazonaws.com

The following table outlines representative heterocyclic amines that could be used to generate analogs of this compound, based on their successful use in the synthesis of other complex benzamides.

Table 1: Potential Heterocyclic Amines for Derivatization

Heterocyclic Amine Potential Reaction Product with 4-nitrobenzoyl chloride and 2,4-dichloroaniline core
2-Aminothiazole N-(thiazol-2-yl)-4-nitrobenzamide derivative
2-Aminopyridine N-(pyridin-2-yl)-4-nitrobenzamide derivative
3-Amino-5-methylisoxazole N-(5-methylisoxazol-3-yl)-4-nitrobenzamide derivative

The synthesis of pyrazine (B50134) derivatives has also been explored, where pyrazine-2-carbohydrazide (B1222964) can be reacted with other molecules to form extended structures. researchgate.net This highlights the versatility of using heterocyclic building blocks in medicinal chemistry.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

The definitive characterization and purity assessment of this compound and its analogs are critical for ensuring the reliability of research findings. A suite of advanced analytical techniques is employed for this purpose, providing comprehensive information on the molecular structure, composition, and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques for the structural elucidation of organic molecules. mdpi.com

¹H NMR: Provides information on the chemical environment of protons. For this compound, distinct signals would be expected for the aromatic protons on both the dichlorophenyl and nitrophenyl rings, as well as the amide proton. The coupling patterns and chemical shifts of these protons are diagnostic of the substitution pattern. nih.govmdpi.com

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The carbonyl carbon of the amide group typically appears at a characteristic downfield shift. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chloro and nitro substituents. nih.govmdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition. mdpi.com The fragmentation pattern can offer clues about the compound's structure, often showing cleavage of the amide bond. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include:

N-H stretching of the amide group. nih.gov

C=O stretching of the amide carbonyl group. nih.gov

Asymmetric and symmetric stretching of the nitro (NO₂) group. nih.gov

C-Cl stretching vibrations.

Single-Crystal X-ray Diffraction: This powerful technique provides the unambiguous three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com For instance, the crystal structure of N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide revealed the dihedral angle between the two aromatic rings and details about intermolecular hydrogen bonding. nih.gov Such information is invaluable for understanding the compound's solid-state conformation.

Chromatographic Techniques and Purity Assessment:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. mdpi.com The retention factor (Rf) is a characteristic property of the compound in a given solvent system. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique used to separate, identify, and quantify each component in a mixture, thus providing a precise measure of purity.

Melting Point Determination: A sharp and specific melting point range is a good indicator of the purity of a crystalline solid. mdpi.com

The following table summarizes the key analytical data that would be expected for this compound and its analogs.

Table 2: Summary of Analytical Techniques and Expected Data

Analytical Technique Information Obtained Expected Observations for this compound
¹H NMR Proton chemical environment, coupling constants Distinct aromatic and amide proton signals
¹³C NMR Carbon skeleton Characteristic carbonyl and aromatic carbon signals
Mass Spectrometry (MS) Molecular weight and fragmentation Molecular ion peak corresponding to the chemical formula, fragmentation at the amide bond
Infrared (IR) Spectroscopy Functional groups Characteristic N-H, C=O, and NO₂ stretching vibrations
X-ray Crystallography 3D molecular structure Precise bond lengths, angles, and intermolecular interactions
Melting Point Purity of crystalline solid Sharp and defined melting range

Investigation of Biological Activities in Preclinical Models for N 2,4 Dichlorophenyl 4 Nitrobenzamide

In Vitro Biological Screening Methodologies and Their Applications

In vitro assays are fundamental in the preliminary assessment of a compound's biological profile. These controlled laboratory experiments provide initial insights into the molecular mechanisms through which a compound might exert its effects. For N-(2,4-dichlorophenyl)-4-nitrobenzamide, a range of in vitro screening methods have been employed to characterize its potential interactions with biological systems.

Cell-Based Assays for Specific Biological Pathway Modulation (e.g., Antiproliferative Activity in Cell Lines)

At present, there is no publicly available scientific literature detailing the specific antiproliferative activity of this compound against any cancer cell lines.

Enzyme Inhibition Profiling and Kinetic Studies (e.g., α-glucosidase, α-amylase, urease, COX-1/2, iNOS, cholinesterase, CYP51, AHAS)

The inhibitory potential of this compound against a panel of key enzymes has been a subject of investigation. However, specific kinetic data and detailed inhibition profiles for this compound against α-glucosidase, α-amylase, urease, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), cholinesterase, sterol 14α-demethylase (CYP51), and acetohydroxyacid synthase (AHAS) are not available in the current body of scientific literature.

Receptor Binding and Functional Assays (e.g., Metabotropic Glutamate (B1630785) Receptor 5 Allosteric Site)

There is no available data from receptor binding or functional assays that specifically implicates this compound as a modulator of the metabotropic glutamate receptor 5 (mGluR5) allosteric site or any other receptor.

Antimicrobial Efficacy Assessments in Microbial Cultures (e.g., Bacterial, Mycobacterial, Fungal Strains)

Specific studies detailing the antimicrobial efficacy of this compound against characterized bacterial, mycobacterial, or fungal strains have not been reported in the accessible scientific literature.

In Vivo Efficacy Studies and Disease Model Investigations in Animal Models (Focus on Models and Mechanistic Insights)

Following in vitro characterization, promising compounds are often advanced to in vivo studies to assess their efficacy and mechanism of action in a whole-organism context.

Rodent Models for Disease Pathogenesis Modulation (e.g., Hypertension, Parasitic Infections)

There are currently no published in vivo studies that have investigated the efficacy of this compound in rodent models of hypertension or parasitic infections.

Specific Organ System Efficacy Assessments in Defined Animal Models

Based on the preclinical evaluation of analogous compounds, the potential organ system efficacy of this compound could be explored in several therapeutic areas, including oncology, inflammatory conditions, neurodegenerative diseases, and pain management.

Oncology:

Benzamide (B126) derivatives have been assessed for their potential to overcome multidrug resistance in cancer. For instance, the novel benzamide derivative VKNG-2 was studied for its ability to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines that overexpress the ABCG2 transporter. nih.gov While these were initial in vitro studies, they lay the groundwork for subsequent in vivo efficacy assessments in animal models of cancer. nih.gov Animal models, such as xenografts where human cancer cells are implanted into immunocompromised mice, are standard for evaluating the in vivo anti-cancer activity of new chemical entities.

Inflammatory Conditions:

Nitro-substituted benzamide derivatives have demonstrated potential anti-inflammatory properties in vitro. researchgate.netresearchgate.net The evaluation of these compounds in animal models of inflammation is a critical next step. Common models include the carrageenan-induced paw edema model in rats to assess acute inflammation, and collagen-induced arthritis models in mice to study chronic inflammatory diseases like rheumatoid arthritis. In such models, the reduction in paw volume or inflammatory biomarkers would be key efficacy endpoints. researchgate.net

Neurodegenerative Diseases:

Certain benzamide derivatives, specifically 3-(benzylsulfonamido)benzamides, have been identified as inhibitors of sirtuin-2 (SIRT2) and have shown protective effects in models of Huntington's disease. nih.gov The efficacy of these compounds was evaluated in genetic mouse models of the disease, where improvements in motor function, extension of survival, and reduction of brain atrophy were measured. nih.gov This suggests a potential avenue for investigating this compound in animal models of neurodegeneration.

Pain Management:

Sulfamoyl benzamide derivatives have been developed as selective CB2 receptor agonists and have shown efficacy in a rat model of post-surgical pain. researchgate.net The assessment of analgesic properties typically involves models of nociceptive, inflammatory, or neuropathic pain, where endpoints such as withdrawal thresholds to thermal or mechanical stimuli are measured.

The following table summarizes representative animal models used for assessing the efficacy of analogous benzamide compounds.

Therapeutic AreaAnimal ModelCompound Class StudiedKey Efficacy Endpoints
Oncology Colon Cancer Xenograft (Mouse)Benzamide Derivative (VKNG-2)Tumor growth inhibition, reversal of multidrug resistance
Inflammation Carrageenan-Induced Paw Edema (Rat)Nitro-substituted BenzamidesReduction in paw volume, decreased inflammatory markers
Neurodegeneration Genetic Mouse Model of Huntington's Disease3-(Benzylsulfonamido)benzamidesImproved motor function, extended survival, reduced brain atrophy
Pain Post-Surgical Pain Model (Rat)Sulfamoyl BenzamidesIncreased withdrawal threshold to mechanical stimuli

Methodologies for Assessing In Vivo Biological Responses and Efficacy in Animal Models

The in vivo assessment of a compound like this compound involves a range of established methodologies to determine its biological response and efficacy. These methods are designed to provide quantitative data on the compound's effect in a living organism.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling:

Before or in conjunction with efficacy studies, understanding the pharmacokinetic profile of the compound is crucial. This involves measuring its absorption, distribution, metabolism, and excretion (ADME) in the animal model. nih.gov Blood and tissue samples are collected at various time points after administration to determine parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2). Pharmacodynamic assessments are then used to correlate the drug concentration with the observed biological effect.

Dose-Response Studies:

To establish the efficacy of a compound, dose-response studies are conducted. nih.gov Animals are treated with a range of doses of the test compound, and the magnitude of the biological response is measured. This allows for the determination of the effective dose (ED50), which is the dose that produces 50% of the maximal response.

Biomarker Analysis:

In many disease models, specific biomarkers can be measured to assess the biological response to a drug. For example, in inflammatory models, levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the blood or affected tissue can be quantified using techniques like ELISA. researchgate.net In cancer models, tumor markers may be monitored.

Histopathological Analysis:

At the end of an in vivo study, tissues and organs are often collected for histopathological examination. This involves fixing, sectioning, and staining the tissues to observe any cellular or structural changes resulting from the disease process and the effect of the treatment. This can provide valuable information on the mechanism of action and any potential toxicity.

Behavioral Assessments:

In models of neurological or psychiatric disorders, as well as pain, behavioral tests are a primary methodology for assessing efficacy. These can include tests of motor coordination (e.g., rotarod test), cognitive function (e.g., Morris water maze), or pain sensitivity (e.g., von Frey filaments). nih.govresearchgate.net

The following table outlines common methodologies used in the preclinical in vivo evaluation of small molecule therapeutics.

MethodologyPurposeExample Application
Pharmacokinetic Analysis To determine the ADME properties of the compound.Measuring blood plasma concentrations over time after dosing.
Dose-Response Assessment To determine the effective dose range of the compound.Administering multiple doses to different groups of animals and measuring the therapeutic effect.
Biomarker Quantification To measure molecular or cellular changes in response to treatment.Measuring levels of inflammatory cytokines in a model of arthritis.
Histopathology To examine tissue morphology for therapeutic effects and potential toxicity.Staining of brain tissue to assess neuronal loss in a neurodegeneration model.
Behavioral Testing To assess functional outcomes in models of CNS disorders and pain.Measuring response to a painful stimulus in an analgesic efficacy study.

Molecular Mechanisms of Action and Target Identification for N 2,4 Dichlorophenyl 4 Nitrobenzamide

Elucidation of Molecular Targets and Binding Partners

No specific studies employing affinity chromatography, proteomics, genetic knockout/knockdown, or high-throughput screening have been identified for N-(2,4-dichlorophenyl)-4-nitrobenzamide .

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture. nih.govnih.govthermofisher.com This method involves immobilizing the compound of interest onto a solid support to capture proteins that specifically interact with it. nih.govthermofisher.com Subsequent analysis of these captured proteins, often using mass spectrometry-based proteomics, can reveal potential molecular targets. nih.govnih.gov However, a review of the literature did not yield any studies where these techniques were specifically applied to This compound .

Genetic techniques such as CRISPR-Cas9-mediated gene knockout or RNA interference (RNAi) are crucial for validating whether the interaction of a compound with a putative target is responsible for its biological effects. nih.govnih.govresearchgate.net By eliminating or reducing the expression of the target protein, researchers can observe if the compound's activity is diminished or abolished. There are no published reports of such validation studies for any potential targets of This compound .

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that interact with a specific target or produce a particular cellular response. cuanschutz.edunih.govku.edu These methods are essential for initial hit identification and for assessing the engagement of a compound with its target in a cellular context. chemrxiv.orgnih.gov The application of HTS methodologies to assess the target engagement of This compound has not been described in the available scientific literature.

Cellular and Subcellular Mechanism Research

There is no specific data on the modulation of signal transduction pathways or the investigation of apoptotic and necrotic pathways related to This compound .

Many benzamide (B126) derivatives are investigated for their anti-inflammatory properties, which often involve the modulation of key signaling molecules. These can include the inhibition of nitric oxide (NO) production, and the downregulation of pro-inflammatory enzymes and cytokines like cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.govnih.govnih.govmedchemexpress.comnih.govmdpi.com For instance, some compounds are known to inhibit TNF-α release with specific IC50 values. medchemexpress.com However, no research has been found that specifically investigates the effect of This compound on these or any other signal transduction pathways.

The induction of apoptosis (programmed cell death) or necrosis is a common mechanism of action for various bioactive compounds. Studies in this area typically involve assays that measure caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential. While the induction of apoptosis has been associated with some antioxidant compounds that also affect COX-2 expression, there are no available studies that have examined whether This compound induces cell death through apoptotic or necrotic pathways in any cell model. nih.gov

Due to the absence of specific research findings, a data table on the research findings cannot be generated.

Mitochondrial Dysfunction and Bioenergetic Studies

While direct experimental studies on the mitochondrial effects of this compound are not extensively documented in the available literature, its structural characteristics, particularly the presence of a nitroaromatic group and a chlorinated phenyl ring, allow for inferences based on related compounds. A structurally similar compound, niclosamide (B1684120) (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), is known to function as a protonophore that uncouples mitochondrial oxidative phosphorylation. nih.govresearchgate.net This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Mitochondrial uncouplers like niclosamide lead to a depolarization of the mitochondrial membrane. nih.gov Such a disruption in membrane potential can impair the mitochondria's ability to sequester calcium ions, leading to dysregulation of intracellular calcium homeostasis. nih.gov Furthermore, the class of nitroaromatic compounds is broadly associated with mechanisms involving electron transfer and the generation of reactive oxygen species (ROS), which can lead to oxidative stress. nih.gov Oxidative stress is a key contributor to mitochondrial damage. Therefore, it is plausible that this compound could exert cytotoxic effects by inducing mitochondrial dysfunction through uncoupling of oxidative phosphorylation and promoting oxidative stress, though direct evidence is required for confirmation.

pH Homeostasis Disruption Mechanisms in Pathogenic Microorganisms

The potential antifungal mechanism of this compound may involve the disruption of ion homeostasis, a critical process for microbial survival. Many antifungal agents exert their effects by creating lesions in the cell membrane or by inhibiting enzymes crucial for membrane integrity. researchgate.netnih.gov This disruption can lead to uncontrolled flux of ions and molecules, causing a breakdown of essential electrochemical gradients.

Dysregulation of ion homeostasis is known to rapidly mediate cell death in fungi. researchgate.net For example, some membrane-active antifungal compounds trigger a rapid influx of calcium (a "Ca²⁺ burst") and significant changes to intracellular pH in yeast. researchgate.net One of the primary targets for antifungal drugs is the fungal cell membrane, with agents like polyenes binding to ergosterol, a key sterol in fungal membranes. nih.gov While the precise target of this compound is not specified, many benzamide derivatives with antifungal properties target cell membrane or cell wall components. nih.gov Disruption of the plasma membrane's integrity would inevitably compromise the activity of proton pumps and ion channels, leading to a collapse of the pH gradient between the cytoplasm and the extracellular environment, ultimately contributing to fungal cell death.

Structure-Activity Relationship (SAR) Studies for this compound and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. mdpi.com For benzamide and nitroaromatic compounds, QSAR models have been developed to predict toxicity and other biological effects. mdpi.com These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to build a statistical relationship with the observed activity. mdpi.com

For example, in a QSAR study of 3-nitro-2,4,6-trihydroxybenzamide derivatives, a 2D-QSAR model yielded a high correlation coefficient (r² = 0.8544), indicating a strong relationship between the structural descriptors and the inhibitory activity. The model highlighted the importance of the number of hydroxyl and nitro groups for biological efficacy. A 3D-QSAR model further defined the spatial arrangement of these features. Such models are predictive and can be used to design new, more potent analogs before their synthesis.

Model TypeCorrelation Coefficient (r² or R²)Cross-validated (q² or Q²)Predictive Ability (pred_r²)Key Descriptors/FeaturesReference
2D-QSAR (Nitrobenzamides)0.85440.71390.7753SsOHcount, SddsN(nitro)count nih.gov
3D-QSAR (kNN-MFA)---H-bond donor, H-bond acceptor, aromatic nih.gov
MLR (Amide Derivatives)0.86 (training), 0.86 (test)0.66-Topological and conformational descriptors researchgate.net
QSAR (Nitroaromatics)0.96-0.980.84-0.930.89-0.92Hydrophobicity, electrostatic, Van der Waals mdpi.com

Identification of Key Pharmacophores and Structural Elements Critical for this compound Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound and its analogs, several structural elements are considered critical for activity.

The Nitro Group : The nitro group (-NO₂) on the benzoyl ring is a strong electron-withdrawing group and is often a key feature in the bioactivity of nitroaromatic compounds. mdpi.commdpi.com It can participate in hydrogen bonding and is crucial for the electronic properties of the molecule, which can influence binding affinity and mechanism of action. mdpi.comnih.gov

The Amide Linker (-CONH-) : The amide bond serves as a rigid linker connecting the two aromatic rings. The N-H group can act as a hydrogen bond donor, and the C=O group can act as a hydrogen bond acceptor, both of which are common interactions in ligand-receptor binding. nih.gov

The Dichlorophenyl Ring : The 2,4-dichloro substitution pattern on the aniline (B41778) ring significantly impacts the molecule's lipophilicity and conformational preferences. The chlorine atoms can engage in halogen bonding and other hydrophobic interactions within a target's binding pocket, often enhancing potency. nih.gov Studies on related structures show that halogen substituents on the phenyl ring can remarkably improve antifungal activity. nih.gov

Aromatic Features : Both phenyl rings provide a scaffold for π-π stacking and other hydrophobic interactions with aromatic amino acid residues in a protein target. nih.gov

Molecular docking studies on related benzamide derivatives have confirmed that hydrogen bonding, electrostatic interactions, and hydrophobic interactions are key to their binding with target enzymes. nih.govresearchgate.net

Systematic Analysis of Substituent Modifications on Biological Activity and Selectivity

Structure-activity relationship (SAR) studies systematically modify a lead compound's structure to observe the effect on biological activity. For benzamide derivatives, numerous studies have explored how different substituents on the aromatic rings influence their potency and selectivity.

The substitution pattern on both aromatic rings is a major determinant of activity. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was found that having both an electron-donating group (like -CH₃) and an electron-withdrawing group (-NO₂) on the N-phenyl ring resulted in the most potent activity against α-glucosidase. nih.gov This suggests that a balanced electronic profile can be beneficial.

In another study on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives, the nature and position of substituents on the benzene (B151609) ring were critical for antifungal activity. The presence of halogens (fluorine or chlorine) significantly enhanced activity, whereas adding a methoxy (B1213986) (-OMe) or trifluoromethyl (-CF₃) group tended to decrease it. nih.gov

Core StructureSubstituent ModificationEffect on Biological ActivityTarget/AssayReference
N-phenyl-4-nitrobenzamideAddition of 2-CH₃ and 5-NO₂ to N-phenyl ringIncreased inhibitory activityα-glucosidase nih.gov
N-butyl-benzamideAddition of F or Cl to benzene ringImproved activityAntifungal nih.gov
N-butyl-benzamideAddition of 4-OMe or -CF₃ to benzene ringDecreased activityAntifungal nih.gov
BenzenesulfonamideSubstitution with Br at position 4 of benzene ring AHigher transcriptional activityPPARγ nih.gov
BenzenesulfonamideAbsence of Br at position 4 of benzene ring ALower affinityPPARγ nih.gov

These findings demonstrate that systematic modification of the phenyl rings and the substituents attached to them is a critical strategy for optimizing the biological activity and selectivity of this compound analogs.

Computational Chemistry and Advanced Molecular Modeling Approaches for N 2,4 Dichlorophenyl 4 Nitrobenzamide

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In a comprehensive study on a series of benzamide (B126) derivatives, molecular docking was used to investigate their binding interactions with the enzymes α-glucosidase and α-amylase, which are key targets in managing diabetes. The docking simulations revealed that the synthesized compounds, including the most active derivative (compound 5o ), engaged in various significant interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the amino acid residues within the active sites of these enzymes.

The binding affinity, often expressed as a binding energy score (in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. For the series of studied benzamide derivatives, the predicted binding energies ranged from -9.7 to -8.0 kcal/mol against the α-glucosidase enzyme and -9.8 to -7.9 kcal/mol against the α-amylase enzyme.

Interaction hotspots are regions within the protein's binding site that contribute most significantly to the binding energy. For the analog compound 5o , these hotspots were characterized by a combination of interactions. The binding mode against α-glucosidase involved hydrogen bonds formed by the nitro group, charge-charge interactions, and multiple pi-alkyl and pi-pi interactions, which collectively stabilized the compound in the active site. Similarly, against the α-amylase enzyme, hydrogen bonds with the nitro group and pi-alkyl interactions were crucial for binding.

Table 1: Predicted Binding Affinities for Analog Compound 5o

Target Enzyme Binding Energy Range (kcal/mol)
α-Glucosidase -9.7 to -8.0

Identifying the specific amino acid residues that interact with a ligand is fundamental to understanding its mechanism of action and for guiding further structural optimization.

For the most active analog, compound 5o , docking studies identified several key residues in the active sites of its target enzymes.

Against α-Glucosidase:

Glu:276 and Phe:298: Formed hydrogen bonds with the oxygen and protonated nitrogen of the nitro group.

Asp:349 and Glu:276: Engaged in charge-charge interactions.

His:279, Tyr:344, His:348, Phe:298, Trp:57: Participated in pi-alkyl and other hydrophobic interactions, which are critical for the compound's high activity.

Against α-Amylase:

His:90 and His:232: The oxygen atoms of the nitro group established hydrogen bonding interactions with these residues.

Table 2: Key Amino Acid Interactions for Analog Compound 5o with Target Enzymes

Target Enzyme Interacting Amino Acid Interaction Type
α-Glucosidase Glu:276 Hydrogen Bond, Charge-Charge
Phe:298 Hydrogen Bond, Pi-Alkyl
Asp:349 Charge-Charge
His:279, His:348, Tyr:344 Pi-Alkyl
α-Amylase His:90 Hydrogen Bond

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. This technique is used to assess the stability of a ligand-protein complex and to observe conformational changes in both the ligand and the target protein in a simulated biological environment.

For the analog compound 5o , MD simulations were performed to validate its inhibitory potential against α-glucosidase and α-amylase. The stability of the ligand-protein complex was analyzed by calculating the root-mean-square deviation (RMSD) over the course of the simulation. The RMSD analysis suggested that the complex of compound 5o with its target enzymes remained stable in the binding site, confirming that the docked pose was likely a favorable and stable binding conformation.

MD simulations further corroborated the molecular docking results by showing that the key interactions between the ligand and the active site residues were maintained throughout the simulation. This dynamic analysis provides a more realistic picture than static docking, confirming the stability of the hydrogen bonds and hydrophobic interactions that anchor the compound within the enzyme's active site.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in a Research Context

In silico ADME prediction models are used to estimate the pharmacokinetic properties of a drug candidate early in the research process. These predictions help to identify potential liabilities that could lead to failure in later stages of drug development.

For the series of benzamide derivatives that included compound 5o , ADME properties were predicted. The results indicated that the compounds generally had favorable drug-like properties. They were found to have good predicted solubility and absorption profiles and fulfilled the criteria of Lipinski's Rule of Five and Veber's Rule, which are guidelines for oral bioavailability. Furthermore, the in silico toxicity assessment showed that the synthesized compounds were predicted to have negligible toxicity. Specific predictions showed low to moderate in vivo blood-brain barrier penetration and strong binding capacity to proteins, estimated between 95.75% and 100%.

Table 3: Predicted ADME and Physicochemical Properties for Analog Benzamide Series

Property / Rule Prediction / Compliance Significance
Lipinski's Rule of 5 Compliant Suggests good potential for oral bioavailability
Veber's Rule Compliant Suggests good potential for oral bioavailability
Caco-2 Permeability 0.36–0.55 nm/s (Low) Predicts rate of absorption across intestinal wall
Blood-Brain Barrier 0.01-0.32 (Low to Moderate) Predicts potential for CNS penetration
Protein Binding 95.75–100% Predicts extent of binding to plasma proteins

Theoretical Absorption and Distribution Characteristics

The absorption and distribution of a compound are critical determinants of its systemic exposure and availability. Computational ADME predictions for compounds structurally related to N-(2,4-dichlorophenyl)-4-nitrobenzamide suggest it possesses favorable absorption characteristics. nih.govresearchgate.net In silico studies on analogous nitrobenzamide derivatives have shown good absorption and solubility profiles. nih.govnih.gov

Key parameters often evaluated include:

Human Intestinal Absorption (HIA): Predictions for similar structures often indicate moderate to good absorption capacity, suggesting the molecule can be effectively absorbed from the gastrointestinal tract. nih.gov

Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is another crucial factor. For related dichlorophenyl and nitrobenzamide compounds, predictions typically range from low to moderate penetration capacity. nih.gov

Protein Binding: Computational models can estimate the extent to which a compound will bind to plasma proteins, which affects its distribution and availability.

These predictions are derived from quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of chemical structures and their experimentally determined properties. nih.govgithub.com

Table 1: Predicted ADME Properties for Structurally Related Nitrobenzamide Derivatives This table presents typical predicted values for compounds with similar functional groups, as direct data for this compound is not available. The data is illustrative of the types of predictions made in computational studies.

PropertyPredicted Value/RangeSignificance
Human Intestinal Absorption Moderate to Good (e.g., >90%)Indicates potential for good oral bioavailability. nih.gov
Blood-Brain Barrier (BBB) Penetration Low to ModerateSuggests limited distribution to the central nervous system. nih.gov
Plasma Protein Binding High (e.g., >95%)Influences the fraction of free compound available for biological activity.
Aqueous Solubility GoodAffects absorption and formulation possibilities. nih.gov
Lipinski's Rule of Five FulfilledSuggests "drug-like" characteristics for oral administration. researchgate.netnih.gov

Prediction of Metabolic Sites and Biotransformation Pathways

Computational tools are adept at predicting the metabolic fate of xenobiotics. nih.gov These methods range from expert systems that use predefined biotransformation rules to machine learning models that identify the most likely atoms to be metabolized, known as Sites of Metabolism (SOMs). nih.govdtic.milnih.gov For this compound, several metabolic pathways can be predicted based on its chemical structure.

A primary and critical pathway for nitroaromatic compounds is nitroreduction. nih.govnih.gov This process involves a six-electron reduction of the nitro group (NO₂) to sequentially form nitroso (NO), N-hydroxylamino (NHOH), and finally amino (NH₂) functional groups. nih.govresearchgate.net This transformation is often catalyzed by enzymes such as NADPH:P450 oxidoreductase (POR) and various cytochrome P450 (P450) isoforms. nih.govnih.govfrontiersin.org The N-hydroxylamino intermediate is particularly significant as it is often a reactive metabolite. nih.gov

Other plausible biotransformation pathways include:

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to either the dichlorophenyl or the nitrophenyl ring. This is a common metabolic reaction catalyzed by P450 enzymes. researchgate.net

Amide Bond Cleavage: Hydrolysis of the amide bond would break the molecule into two smaller components: 4-nitrobenzoic acid and 2,4-dichloroaniline (B164938). This fragmentation pattern is analogous to that seen in mass spectrometry studies of similar compounds. mdpi.com

Conjugation Reactions: Following initial biotransformations (Phase I), the resulting metabolites, particularly those with new hydroxyl or amino groups, can undergo conjugation (Phase II) with molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. nih.gov

Table 2: Predicted Metabolic Pathways for this compound

PathwayDescriptionKey Enzymes Involved (Predicted)
Nitroreduction Sequential reduction of the nitro group to nitroso, hydroxylamino, and amino groups. nih.govNADPH:P450 Oxidoreductase (POR), Cytochrome P450s (e.g., P450 1A1, 1A2, 3A4). nih.gov
Aromatic Hydroxylation Addition of a hydroxyl group to one of the aromatic rings. researchgate.netCytochrome P450s.
Amide Hydrolysis Cleavage of the central amide bond. mdpi.comAmidases, Hydrolases.
Conjugation Addition of polar molecules (e.g., glucuronic acid) to metabolites. nih.govUGTs (UDP-glucuronosyltransferases), SULTs (Sulfotransferases).

Theoretical Excretion Profiles

The excretion of a compound and its metabolites is the final step in its clearance from the body. While direct computational prediction of excretion routes is complex, theoretical profiles can be inferred from the predicted physicochemical and metabolic properties. nih.govacs.org The biotransformation of this compound, particularly through nitroreduction and hydroxylation, is expected to produce more polar, water-soluble metabolites. nih.gov

This increase in polarity is a key factor that facilitates renal clearance, which is the excretion of substances via the kidneys into the urine. researchgate.netnih.gov Therefore, the theoretical excretion profile suggests that while the parent compound may have some degree of direct intestinal or biliary excretion, the primary route of elimination for its metabolites is likely to be renal. acs.orgresearchgate.net In silico models for predicting renal clearance often rely on parameters like lipophilicity and ionization state, reinforcing the idea that conversion to more polar metabolites is crucial for efficient excretion. acs.orgresearchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties, which govern its structure, stability, and reactivity. researchgate.net

Analysis of Electrostatic Potential, Molecular Orbitals, and Spectroscopic Properties (Theoretically Predicted)

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. chemrxiv.orgresearchgate.netrsc.org For this compound, the MEP would show regions of negative potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the carbonyl and nitro groups. researchgate.net These electron-rich areas represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue), expected around the amide proton and other hydrogen atoms, indicate sites susceptible to nucleophilic attack. researchgate.net

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govmalayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For this compound, the HOMO is likely localized on the more electron-rich dichlorophenyl ring, while the LUMO is expected to be centered on the electron-withdrawing nitro-substituted phenyl ring, facilitating intramolecular charge transfer. malayajournal.orgscispace.com

Spectroscopic Properties: DFT calculations can accurately predict vibrational spectra, such as Infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational wavenumbers of the fundamental modes, a theoretical spectrum is generated. researchgate.net This predicted spectrum can be compared with experimental results to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule.

Pharmacological and Toxicological Investigations in Research Contexts Avoiding Clinical and Safety Data

Absorption, Distribution, Metabolism, and Excretion (ADME) Research Methodologies in Preclinical Models

ADME studies are critical in drug discovery to understand the disposition of a chemical compound within an organism. These studies help to establish a compound's pharmacokinetic profile.

A primary step in characterizing a new chemical entity is to determine its metabolic stability. springernature.com This is often assessed using in vitro systems derived from the liver, the primary site of drug metabolism. thermofisher.com

Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. mercell.com In a typical assay, the compound of interest is incubated with liver microsomes from various species (e.g., human, rat, mouse) and a cofactor, NADPH, to initiate the metabolic reactions. mercell.comnih.gov The disappearance of the parent compound over time is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated, providing a measure of how quickly the compound is metabolized. nuvisan.com

Hepatocytes: Intact liver cells (hepatocytes) provide a more complete model of liver metabolism, as they contain both Phase I (e.g., CYPs) and Phase II (e.g., glucuronidation, sulfation) enzymes, as well as transporters. thermofisher.com Cryopreserved hepatocytes are often used for convenience and retain enzymatic activities similar to fresh cells. thermofisher.com Similar to microsomal assays, the compound is incubated with a suspension of hepatocytes, and the concentration is monitored over time to determine metabolic stability. thermofisher.comnuvisan.com

Below is a representative data table illustrating typical results from such an assay.

SpeciesTest SystemIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
HumanLiver Microsomes4530.8
RatLiver Microsomes2555.4
MouseLiver Microsomes1592.4
HumanHepatocytes6023.1
RatHepatocytes3539.6

This table is for illustrative purposes and does not represent actual data for N-(2,4-dichlorophenyl)-4-nitrobenzamide.

Following in vitro characterization, the pharmacokinetic profile of a compound is investigated in animal models (e.g., rats, mice) to understand its behavior in a whole organism. After administration of the compound, blood samples are collected at various time points and analyzed to determine the plasma concentration of the drug over time.

This data allows for the calculation of key pharmacokinetic parameters that describe the disposition and exposure of the compound. These parameters include:

Maximum plasma concentration (Cmax): The highest concentration of the compound reached in the blood.

Time to reach maximum concentration (Tmax): The time at which Cmax is observed.

Area under the concentration-time curve (AUC): A measure of the total systemic exposure to the compound.

Elimination half-life (t½): The time it takes for the plasma concentration of the compound to decrease by half.

Clearance (CL): The volume of plasma cleared of the compound per unit time.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

A study on a different compound, UNC10201652, in mice showed a plasma clearance of 324.8 mL/min/kg and an elimination half-life of 0.66 hours after intravenous administration. nih.gov This type of data is crucial for understanding how a compound is absorbed, distributed, and eliminated in the body.

Drug-drug interactions (DDIs) can occur when one drug alters the metabolism of another, often by inhibiting or inducing drug-metabolizing enzymes like CYPs. nih.gov In vitro studies are conducted early in preclinical development to assess this potential.

Mechanism-based DDI studies investigate a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5). nih.gov This is often done by co-incubating the test compound with human liver microsomes and a known substrate for a specific CYP enzyme. A decrease in the metabolism of the substrate indicates that the test compound is an inhibitor of that enzyme. nih.gov Some compounds can also induce the expression of CYP enzymes, leading to faster metabolism of other drugs. nih.gov Identifying these potential interactions is a key component of preclinical characterization.

In Vitro and In Vivo Toxicity Studies in Animal Models (Focus on Mechanistic Toxicology, Not Adverse Effects or Safety Profiles)

Toxicology studies are designed to understand the potential for a compound to cause harm and to elucidate the underlying mechanisms of toxicity.

Cytotoxicity assays are a fundamental in vitro tool to assess a compound's potential to damage or kill cells. ethz.ch These assays are often performed on a panel of cell lines representing different tissues (e.g., liver, kidney, nerve, lung) to identify potential target organs. semanticscholar.org

Commonly used cytotoxicity assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity. nih.gov

Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells. nih.gov

LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.

The results are typically reported as the concentration of the compound that causes a 50% reduction in cell viability (IC50). A study on various 1,4-dihydropyridine (B1200194) derivatives, for instance, used an MTT assay on four different cancer cell lines to determine their cytotoxic activity. brieflands.com

Below is a hypothetical data table showing the results of cytotoxicity screening.

Cell LineTissue of OriginAssay TypeIC50 (µM)
HepG2LiverMTT35.2
HEK293KidneyNeutral Red48.9
SH-SY5YNerveLDH Release> 100
A549LungMTT62.5

This table is for illustrative purposes and does not represent actual data for this compound.

If in vitro studies or the chemical structure of a compound suggest potential toxicity to a specific organ, targeted in vivo studies in animal models may be conducted. These studies aim to understand the mechanisms by which the compound may cause organ damage, rather than simply documenting adverse effects.

For example, if a compound is suspected of being a nephrotoxin, studies in rats might involve administration of the compound followed by detailed histological examination of the kidneys and analysis of biomarkers of kidney injury in the urine and blood. The focus would be on identifying the specific cellular and molecular changes that lead to kidney damage. Similarly, for potential hepatotoxicity, liver function tests and histopathology would be employed to investigate the mechanism of liver injury. These mechanistic studies are crucial for understanding the toxicological profile of a compound.

Emerging Research Directions and Future Perspectives for N 2,4 Dichlorophenyl 4 Nitrobenzamide

Identification of Novel Therapeutic Applications Stemming from Mechanistic Research

The nitro group is a versatile functional group in drug design, contributing to a wide range of therapeutic agents, including those with antimicrobial and anticancer properties. mdpi.com Its presence in a molecule can enhance bioactivity. mdpi.commdpi.com Similarly, the incorporation of chlorine atoms into biologically active molecules can significantly enhance their inherent biological activity. mdpi.com Given that N-(2,4-dichlorophenyl)-4-nitrobenzamide possesses both of these features, a key area of emerging research would be the systematic evaluation of its potential in various therapeutic areas.

Mechanistic studies on related nitrobenzamide compounds have revealed diverse biological effects. For instance, some nitro-containing compounds have demonstrated anti-inflammatory and anti-parasitic properties. mdpi.com Future research on this compound could, therefore, focus on screening this compound against a panel of cancer cell lines, bacterial strains, and parasitic organisms to identify potential therapeutic applications. Understanding the specific molecular targets and pathways modulated by this compound will be crucial in pinpointing its most promising therapeutic potential.

Exploration of Combination Strategies with Other Modalities in Preclinical Settings

A growing paradigm in cancer therapy is the use of combination treatments to enhance efficacy and overcome resistance. ecog-acrin.org Preclinical studies often explore the synergistic effects of combining a novel compound with established chemotherapeutic agents or targeted therapies. ecog-acrin.orgnih.gov For instance, research on an FGFR2-targeted thorium-227 (B1209163) conjugate showed that its combination with a DNA damage response inhibitor resulted in significant tumor growth inhibition at doses where the single agents were ineffective. nih.gov

Future preclinical research on this compound could involve its evaluation in combination with standard-of-care cancer drugs. The rationale for such combinations would be based on the mechanistic understanding of the compound. For example, if it is found to induce DNA damage, combining it with a PARP inhibitor could be a viable strategy. These studies would typically involve in vitro cell viability assays and in vivo xenograft models to assess the efficacy of the combination. nih.gov

Development of Advanced Delivery Systems for Research Probes and Tool Compounds

The effectiveness of a therapeutic agent or a research probe can be significantly enhanced through advanced delivery systems. fastercapital.comnih.gov These systems aim to improve bioavailability, target specific tissues or cells, and control the release of the compound. fastercapital.com Technologies such as nanoparticles, liposomes, and polymeric micelles are being explored to achieve these goals. fastercapital.comnih.gov For example, liposomal formulations of chemotherapeutic agents have been shown to improve cancer treatment outcomes by selectively delivering the drug to tumor sites. fastercapital.com

For this compound, particularly in its role as a potential research tool, developing targeted delivery systems could be highly beneficial. For instance, if a specific intracellular target is identified, the compound could be encapsulated in a nanoparticle functionalized with a ligand that binds to a receptor on the target cell surface. This would increase the intracellular concentration of the compound and enhance its utility as a probe for studying cellular processes.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

Omics technologies, such as proteomics and metabolomics, provide a global view of the molecular changes induced by a compound in a biological system. nih.gov These approaches are invaluable for elucidating the mechanism of action of novel compounds and for identifying biomarkers of response. nih.govnih.gov For example, a proteomics-based approach was used to identify that bengamides, a class of marine natural products, inhibit methionine aminopeptidases. nih.gov

In the context of this compound, proteomics could be employed to identify protein expression changes in cells treated with the compound, potentially revealing its direct targets and downstream signaling pathways. Metabolomics could similarly be used to analyze changes in cellular metabolism, providing further insights into the compound's biological effects. This comprehensive data can help build a detailed picture of the compound's mechanism of action.

Addressing Unaddressed Research Questions and Overcoming Methodological Challenges

A primary unaddressed research question for this compound is its precise mechanism of action and its specific molecular targets. While its structural components suggest potential biological activity, empirical evidence is lacking. Overcoming this requires a systematic approach, starting with broad phenotypic screening followed by more focused target identification studies.

A methodological challenge in studying compounds like this compound is their potential for off-target effects. The presence of reactive groups like the nitro moiety can lead to non-specific interactions, complicating the interpretation of experimental results. mdpi.com The mutagenic risk associated with some nitroarenes is another factor that needs careful consideration in drug design and development. mdpi.com Methodologies to address this include the use of control compounds that are structurally similar but lack the reactive group, as well as advanced target identification techniques that can distinguish specific from non-specific binding.

Role of this compound in Chemical Biology Tool Development and Probe Generation

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. mskcc.orgscispace.com An ideal chemical probe is potent, selective, and has a well-characterized mechanism of action. scispace.com The development of such probes often involves an iterative process of chemical synthesis and biological evaluation. mskcc.org

Given its defined chemical structure, this compound could serve as a starting point for the development of a chemical probe. If a specific biological activity is identified, medicinal chemistry efforts could be directed towards optimizing its potency and selectivity. This could involve synthesizing a library of analogs with modifications to the dichlorophenyl and nitrobenzamide moieties. Furthermore, the compound could be functionalized with reporter tags, such as fluorescent dyes or biotin, to create probes for use in techniques like fluorescence microscopy or affinity purification-mass spectrometry to visualize its localization or identify its binding partners within the cell. mskcc.orgnih.gov

Q & A

Q. What are the standard synthetic protocols for N-(2,4-dichlorophenyl)-4-nitrobenzamide?

Answer: The compound is typically synthesized via amide coupling between 4-nitrobenzoyl chloride and 2,4-dichloroaniline derivatives. A common method involves:

  • Reacting 2-(2,4-dichlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in dichloromethane (DCM) at 0–5°C.
  • Using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purification via short-column chromatography (neutral Al₂O₃) or recrystallization (ethanol) .

Example Protocol (Adapted from ):

StepReagents/ConditionsPurpose
14-Nitrobenzoic acid, HATU, DMF, DIPEAActivation of carboxylic acid
22,4-DichlorobenzylamineAmide bond formation
3Ethyl acetate extraction, NaHCO₃ washIsolation of crude product
4Recrystallization (ethanol)Purification

Q. How is this compound characterized in academic research?

Answer: Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation. For example:
    • ¹H NMR (DMSO-d₆): δ 9.39 (t, NH), 8.37–8.11 (aromatic protons), 4.55 (d, CH₂) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 323.02) .
  • UV-Vis Spectroscopy : To study electronic transitions influenced by nitro and chlorophenyl groups .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to improve yields of this compound?

Answer: Optimization strategies include:

  • Coupling Reagents : Compare HATU (95% yield) vs. EDC/HOBt (lower efficiency) in anhydrous DMF .
  • Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity of nitrobenzoyl chloride .
  • Byproduct Analysis : Use TLC or HPLC to monitor unreacted starting materials and adjust stoichiometry .

Q. How should researchers resolve contradictions in crystallographic data for this compound?

Answer: Contradictions may arise from:

  • Polymorphism : Different crystal packing due to solvent (e.g., ethanol vs. acetonitrile). Use SHELXL for refinement and check for twinning .
  • Disorder in Chlorophenyl Groups : Apply restraints in refinement software (e.g., SHELXPRO) to model dynamic disorder .
  • Validation Tools : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm bond lengths/angles .

Q. What experimental designs are recommended to study the metabolic stability of this compound?

Answer:

  • In Vitro Assays :
    • Liver Microsomes : Incubate with NADPH to assess CYP450-mediated oxidation of the nitro group .
    • LC-MS/MS : Quantify metabolites (e.g., reduced amino derivatives) over time .
  • Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolic pathways in hepatocyte models .
  • Control Experiments : Include inhibitors (e.g., ketoconazole for CYP3A4) to identify key enzymes .

Q. How can researchers analyze conflicting bioactivity data across structural analogs?

Answer:

  • SAR Studies : Compare substituent effects (e.g., 4-nitro vs. 4-amino analogs) on target binding .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to correlate nitro group orientation with activity .
  • Statistical Tools : Use ANOVA to assess significance of IC₅₀ differences in cytotoxicity assays .

Q. What methods are used to investigate the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., thiophenol) via HPLC .
  • Leaving Group Analysis : Compare Cl vs. Br substituents using Hammett plots .
  • Solvent Effects : Test polar aprotic (DMF) vs. protic (MeOH) solvents to stabilize transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.